molecular formula C12H19N3O2 B6111400 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol

Cat. No. B6111400
M. Wt: 237.30 g/mol
InChI Key: TWAWRERLURVKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound has been found to exhibit unique properties that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol is not fully understood. However, it is believed to modulate the activity of certain neurotransmitters, including GABA and glutamate, by binding to specific receptors and altering their function.
Biochemical and physiological effects:
1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol has been found to exhibit several biochemical and physiological effects, including anticonvulsant, analgesic, and anxiolytic properties. It has also been shown to modulate the activity of certain neurotransmitters, including GABA and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol in lab experiments is its unique properties, which make it a promising candidate for further research. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to fully explore its potential applications.

Future Directions

There are several future directions for research on 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various disorders, including epilepsy and anxiety. Another direction is to investigate its potential as a modulator of neurotransmitter activity, particularly in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential limitations and drawbacks.

Synthesis Methods

The synthesis of 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol involves several steps, including the reaction of cyclopropylmethylamine with ethyl 2-bromopropionate, followed by the reaction of the resulting compound with hydrazine hydrate to form the oxadiazole ring. The final step involves the reduction of the oxadiazole ring with sodium borohydride to produce the desired compound.

Scientific Research Applications

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, including GABA and glutamate.

properties

IUPAC Name

1-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c16-10-2-1-5-15(7-10)8-12-13-11(14-17-12)6-9-3-4-9/h9-10,16H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAWRERLURVKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)CC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.